![molecular formula C10H14O2 B13691495 2-[2-(Hydroxymethyl)phenyl]-2-propanol](/img/structure/B13691495.png)
2-[2-(Hydroxymethyl)phenyl]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Hydroxymethyl)phenyl]-2-propanol is an organic compound with the molecular formula C10H12O2. It is known for its role as a photoinitiator in various polymerization processes. This compound is characterized by its hydroxyl group attached to a phenyl ring, which is further connected to a propanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxymethyl)phenyl]-2-propanol typically involves the reaction of 2-methyl-1-phenylpropane-1,2-diol with specific reagents. One common method includes the use of potassium bromide in water, followed by the addition of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and sodium hypochlorite. The reaction is carried out at low temperatures (0-5°C) to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reagents and conditions. The process is optimized for higher yields and purity, often involving fractional distillation to isolate the compound as a colorless oil .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Hydroxymethyl)phenyl]-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[2-(Hydroxymethyl)phenyl]-2-propanol is widely used in scientific research due to its role as a photoinitiator. It is utilized in:
Mechanism of Action
The mechanism of action of 2-[2-(Hydroxymethyl)phenyl]-2-propanol as a photoinitiator involves the absorption of UV light, which leads to the generation of free radicals. These free radicals initiate the polymerization of monomers, resulting in the formation of cross-linked polymer networks. The compound’s efficiency as a photoinitiator is attributed to its ability to generate radicals rapidly upon UV exposure .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-1-methylethyl phenyl ketone
- 1-Phenyl-2-methyl-2-hydroxypropanone
- 2-Hydroxy-2-methyl-1-phenyl-1-propanone
- 2-Methyl-3-phenyl-3-oxopropan-2-ol
Uniqueness
2-[2-(Hydroxymethyl)phenyl]-2-propanol stands out due to its high efficiency as a photoinitiator and its ability to produce non-yellowing, color-stable polymers. Its low odor and excellent color stability make it an ideal choice for applications requiring long-term exposure to UV light .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H14O2/c1-10(2,12)9-6-4-3-5-8(9)7-11/h3-6,11-12H,7H2,1-2H3 |
InChI Key |
VWJPVHHMDBYWJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


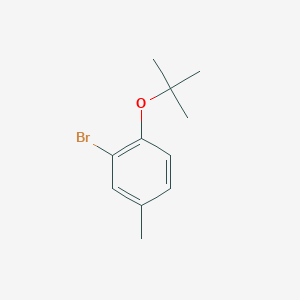

![Naphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13691428.png)
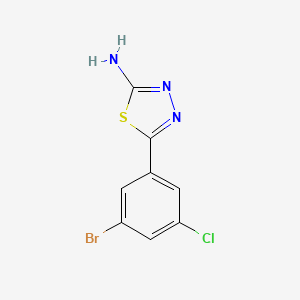
![2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B13691435.png)

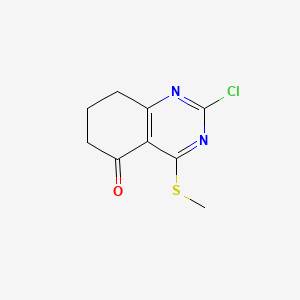
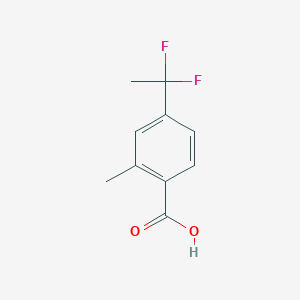

![(R)-N-[4-(1-Aminoethyl)phenyl]-6-(4-pyridyl)quinazolin-2-amine Hydrochloride](/img/structure/B13691469.png)
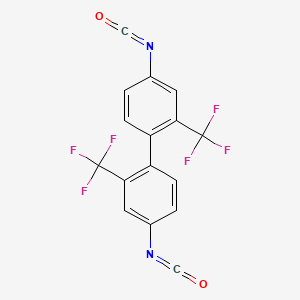
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13691472.png)

![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)
